3-chlorobenzoic acid;N-cyclohexylcyclohexanamine
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Overview
Description
3-Chlorobenzoic acid;N-cyclohexylcyclohexanamine: is a compound that combines the properties of two distinct chemical entities: 3-chlorobenzoic acid and N-cyclohexylcyclohexanamine. 3-Chlorobenzoic acid is an organic compound with the molecular formula ClC₆H₄CO₂H. It is a white solid that is soluble in some organic solvents and in aqueous base N-cyclohexylcyclohexanamine, on the other hand, is a secondary amine with a cyclohexyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
3-Chlorobenzoic Acid: This compound is typically prepared by the oxidation of 3-chlorotoluene.
N-Cyclohexylcyclohexanamine: This compound can be synthesized through the reductive amination of cyclohexanone with cyclohexylamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a catalyst like palladium on carbon (Pd/C).
Industrial Production Methods:
3-Chlorobenzoic Acid: Industrial production often involves the catalytic oxidation of 3-chlorotoluene using air or oxygen in the presence of a catalyst such as cobalt or manganese salts.
N-Cyclohexylcyclohexanamine: Large-scale production can be achieved through continuous flow processes where cyclohexanone and cyclohexylamine are reacted in the presence of a suitable catalyst under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Reduction: N-Cyclohexylcyclohexanamine can be reduced to form cyclohexylcyclohexane using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Both compounds can undergo nucleophilic substitution reactions. For instance, 3-chlorobenzoic acid can react with nucleophiles such as amines to form amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅).
Reduction: Sodium borohydride (NaBH₄), hydrogen gas (H₂), lithium aluminum hydride (LiAlH₄).
Substitution: Amines, alcohols, thiols.
Major Products Formed:
Oxidation of 3-Chlorobenzoic Acid: 3-Chlorobenzoyl chloride.
Reduction of N-Cyclohexylcyclohexanamine: Cyclohexylcyclohexane.
Substitution Reactions: Amides, esters, and thioesters.
Scientific Research Applications
Chemistry:
Catalysis: 3-Chlorobenzoic acid is used as a precursor in the synthesis of various catalysts.
Organic Synthesis: Both compounds are intermediates in the synthesis of more complex organic molecules.
Biology:
Metabolic Studies: 3-Chlorobenzoic acid is a metabolic byproduct of certain drugs, making it useful in pharmacokinetic studies.
Medicine:
Drug Development: N-Cyclohexylcyclohexanamine derivatives are explored for their potential therapeutic properties.
Industry:
Polymer Production: Both compounds are used in the production of specialty polymers and resins.
Agrochemicals: They serve as intermediates in the synthesis of pesticides and herbicides.
Mechanism of Action
3-Chlorobenzoic Acid:
Molecular Targets: It acts on various enzymes involved in oxidative stress pathways.
Pathways Involved: It is metabolized through oxidative pathways, leading to the formation of reactive intermediates that can interact with cellular components.
N-Cyclohexylcyclohexanamine:
Molecular Targets: It interacts with neurotransmitter receptors and enzymes.
Pathways Involved: It modulates neurotransmitter release and uptake, affecting neuronal signaling.
Comparison with Similar Compounds
Benzoic Acid: Similar structure but lacks the chlorine substituent.
Cyclohexylamine: Similar structure but lacks the second cyclohexyl group.
Uniqueness:
3-Chlorobenzoic Acid: The presence of the chlorine atom enhances its reactivity and makes it a valuable intermediate in organic synthesis.
N-Cyclohexylcyclohexanamine: The dual cyclohexyl groups provide unique steric and electronic properties, making it useful in various applications.
Properties
CAS No. |
817177-02-9 |
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Molecular Formula |
C19H28ClNO2 |
Molecular Weight |
337.9 g/mol |
IUPAC Name |
3-chlorobenzoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C7H5ClO2/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;8-6-3-1-2-5(4-6)7(9)10/h11-13H,1-10H2;1-4H,(H,9,10) |
InChI Key |
MAXXAIXSKTXVIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2CCCCC2.C1=CC(=CC(=C1)Cl)C(=O)O |
Origin of Product |
United States |
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